N-(2-((4,6-difluorobenzo[d]thiazol-2-yl)amino)benzo[d]thiazol-6-yl)acetamide

DPP-IV inhibition Neprilysin inhibition Type 2 diabetes

The compound N-(2-((4,6-difluorobenzo[d]thiazol-2-yl)amino)benzo[d]thiazol-6-yl)acetamide (CAS 862976-51-0) is a synthetic, dual benzothiazole-acetamide derivative with the molecular formula C₁₆H₁₀F₂N₄OS₂ and a molecular weight of 376.4 g/mol. Its structure features a 4,6-difluorobenzo[d]thiazol-2-amine core linked via an amino bridge to a benzo[d]thiazol-6-yl scaffold bearing an acetamide substituent.

Molecular Formula C16H10F2N4OS2
Molecular Weight 376.4
CAS No. 862976-51-0
Cat. No. B2869907
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-((4,6-difluorobenzo[d]thiazol-2-yl)amino)benzo[d]thiazol-6-yl)acetamide
CAS862976-51-0
Molecular FormulaC16H10F2N4OS2
Molecular Weight376.4
Structural Identifiers
SMILESCC(=O)NC1=CC2=C(C=C1)N=C(S2)NC3=NC4=C(C=C(C=C4S3)F)F
InChIInChI=1S/C16H10F2N4OS2/c1-7(23)19-9-2-3-11-12(6-9)24-15(20-11)22-16-21-14-10(18)4-8(17)5-13(14)25-16/h2-6H,1H3,(H,19,23)(H,20,21,22)
InChIKeyJAQDQOMTSAHFPD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-((4,6-Difluorobenzo[d]thiazol-2-yl)amino)benzo[d]thiazol-6-yl)acetamide (CAS 862976-51-0) – Compound Identity, Core Structure, and Procurement Baseline


The compound N-(2-((4,6-difluorobenzo[d]thiazol-2-yl)amino)benzo[d]thiazol-6-yl)acetamide (CAS 862976-51-0) is a synthetic, dual benzothiazole-acetamide derivative with the molecular formula C₁₆H₁₀F₂N₄OS₂ and a molecular weight of 376.4 g/mol [1]. Its structure features a 4,6-difluorobenzo[d]thiazol-2-amine core linked via an amino bridge to a benzo[d]thiazol-6-yl scaffold bearing an acetamide substituent. This compound belongs to the broader class of N-arylbenzo[d]thiazol-2-amine derivatives, a privileged scaffold extensively explored for kinase inhibition, anti-infective, and metabolic-disorder applications [2]. As a research-grade chemical, it is typically supplied at ≥95% purity and is intended for laboratory use only, not for therapeutic or diagnostic applications [1].

Scaffold Dual benzothiazole acetamide, privileged chemotype for kinase and metabolic disorder studies
Purity & Use Research-grade compound (RUO); supplied for laboratory investigation only
Procurement Context Select for dual-target probe applications; not interchangeable with generic benzothiazole analogs

Why N-(2-((4,6-Difluorobenzo[d]thiazol-2-yl)amino)benzo[d]thiazol-6-yl)acetamide Cannot Be Replaced by a Generic Benzothiazole Analog


Although numerous N-arylbenzo[d]thiazol-2-amine derivatives exist, the specific 4,6-difluoro substitution pattern on the benzo[d]thiazol-2-amine moiety and the precise acetamide placement at the 6-position of the second benzothiazole ring create a unique electronic and steric profile that directly governs target engagement [1]. Structure-activity relationship (SAR) studies within this chemotype demonstrate that even minor alterations—such as moving a halogen from the 4- to the 5-position or replacing fluorine with chlorine—can shift inhibitory potency by orders of magnitude or entirely change the selectivity profile among related enzymes (e.g., DPP-IV vs. neprilysin vs. TACE) [2]. Consequently, generic substitution with an uncontrolled benzothiazole analog carries a high risk of altered potency, off-target activity, and irreproducible biological results. The quantitative evidence below underscores exactly where this compound diverges from its closest structural comparators.

Fluorine Substitution Pattern
The 4,6-difluoro arrangement on the benzothiazole amine governs target engagement; shifting to 5-fluoro or chloro analogs may drastically alter potency and selectivity.
Acetamide Positioning
Acetamide at the 6-position of the second benzothiazole is critical for biological activity; regioisomers or des-acetamido analogs cannot replicate this profile.
Scaffold Complexity
Mono-benzothiazole analogs (e.g., N-(benzo[d]thiazol-6-yl)acetamide) lack sufficient cellular potency; the full bis-benzothiazole architecture is required for multi-target inhibition.

Quantitative Differentiation Evidence for N-(2-((4,6-Difluorobenzo[d]thiazol-2-yl)amino)benzo[d]thiazol-6-yl)acetamide vs. Closest Analogs


Dual-Target DPP-IV / Neprilysin Inhibition: Balanced Potency Relative to Mono-Targeted Benzothiazole Derivatives

In a standardized enzyme inhibition panel, the target compound at 20 mg/mL achieved 82.78 ± 1.55% DPP-IV inhibition and 84.72 ± 1.14% neprilysin inhibition, demonstrating a balanced dual-target inhibition profile [1]. By contrast, the clinically established DPP-IV inhibitor sitagliptin achieves >90% DPP-IV inhibition at therapeutic concentrations but exhibits negligible neprilysin activity, while the neprilysin inhibitor sacubitril shows the opposite pattern (potent neprilysin inhibition with minimal DPP-IV engagement) [2]. The compound’s ability to simultaneously engage both targets at comparable levels is a differentiated pharmacological feature not observed in either approved single-target agent.

Dual DPP-IV/Neprilysin Inhibition
Cross-study comparable
DPP-IV 82.8%
Neprilysin 84.7%
vs. mono-target agents (sitagliptin, sacubitril)
Supports balanced dual-target engagement for metabolic pathway studies
At 20 mg/mL; comparator data from separate studies; requires model-specific validation
DPP-IV inhibition Neprilysin inhibition Type 2 diabetes Dual-target pharmacology

Antiproliferative Selectivity: Differential IC₅₀ Against A549 Lung Carcinoma vs. MCF7 Breast Carcinoma

The target compound exhibited an IC₅₀ of 12.5 μM against A549 lung carcinoma cells, compared to an IC₅₀ of 8.0 μM for a structurally similar benzothiazole derivative against MCF7 breast carcinoma cells in the same assay format [1]. While direct cell-line-matched comparator data are not available, the 1.56-fold difference in potency between these two cancer cell lines suggests a degree of tumor-type selectivity that warrants further investigation. A closely related analog, N-(benzo[d]thiazol-6-yl)acetamide (CAS 58249-63-1, lacking the 4,6-difluorobenzo[d]thiazol-2-amine moiety), shows substantially lower antiproliferative activity across the same panel, highlighting the contribution of the extended bis-benzothiazole scaffold to cellular potency [2].

A549 Antiproliferative IC₅₀
Cross-study comparable
12.5 μM
Defined potency anchor for NSCLC cell-based screening
48 h WST-8 assay; mono-benzothiazole analog shows markedly reduced activity
Anticancer activity A549 MCF7 Selectivity index

TACE (ADAM17) Inhibition: Differentiated Anti-Inflammatory Potential Relative to DPP-IV-Selective Benzothiazoles

At 100 mg/mL, the compound inhibited tumor necrosis factor-α converting enzyme (TACE/ADAM17) by 50.79 ± 2.24% [1]. This level of TACE engagement is not observed in benzothiazole derivatives optimized exclusively for DPP-IV inhibition, where TACE activity is typically <10% at comparable concentrations [2]. The ability to simultaneously modulate DPP-IV (metabolic), neprilysin (cardiovascular), and TACE (inflammatory) pathways is a multi-target feature that distinguishes this compound from single-mechanism benzothiazole probes.

TACE (ADAM17) Inhibition
Class-level inference
50.8% inhibition
At 100 mg/mL; ≥5-fold greater vs. DPP-IV-selective benzothiazoles
Ancillary anti-inflammatory pathway engagement in metabolic inflammation models
In vitro enzyme assay; translate to cell-based models with caution
TACE inhibition Anti-inflammatory ADAM17 Multi-target profile

High-Value Application Scenarios for N-(2-((4,6-Difluorobenzo[d]thiazol-2-yl)amino)benzo[d]thiazol-6-yl)acetamide Based on Quantitative Evidence


Dual DPP-IV / Neprilysin Probe for Cardiometabolic Disease Models

Given its balanced dual-target inhibition profile (DPP-IV: 82.8%; Neprilysin: 84.7% at 20 mg/mL) [1], this compound is well-suited as a pharmacological probe in rodent models of type 2 diabetes with comorbid heart failure, where simultaneous DPP-IV and neprilysin modulation is hypothesized to provide additive benefits on glucose homeostasis and natriuretic peptide preservation. Researchers should select this compound over mono-targeted benzothiazole analogs when the experimental objective requires dual-pathway engagement without the need for two separate inhibitors.

Lung Cancer Cell-Based Screening with Defined A549 Potency Anchor

The validated IC₅₀ of 12.5 μM against A549 lung carcinoma cells [2] supports the use of this compound as a reference agent for benzothiazole-based antiproliferative screening in non-small cell lung cancer (NSCLC) panels. Procurement teams should specify this compound—rather than generic N-(benzo[d]thiazol-6-yl)acetamide—when a defined potency anchor is required for assay validation, as the mono-benzothiazole analog lacks sufficient cellular activity to serve as a meaningful positive control.

Multi-Target Anti-Inflammatory Screening in Diabetic Nephropathy Models

The compound’s concurrent inhibition of TACE (50.8% at 100 mg/mL) [1] alongside DPP-IV and neprilysin makes it a candidate probe for studying the interplay between metabolic dysregulation, inflammation, and renal fibrosis. For laboratories investigating the 'DPP-IV–neprilysin–TACE axis' in diabetic nephropathy, this single agent can replace a cocktail of three separate inhibitors, simplifying experimental design and reducing solvent-related cytotoxicity.

Application
Selection Property
Validation Focus
Dual DPP-IV / neprilysin pathway studies
Balanced dual-enzyme inhibition profile
Verify dual target engagement in metabolic disease models
NSCLC cell-based antiproliferative screening
Defined A549 potency anchor
Confirm activity vs. mono-benzothiazole control
Metabolic inflammation & nephropathy research
Concurrent DPP-IV, neprilysin, TACE inhibition
Assess TACE-dependent TNF-α modulation in renal models
Quote Request

Request a Quote for N-(2-((4,6-difluorobenzo[d]thiazol-2-yl)amino)benzo[d]thiazol-6-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.